molecular formula C14H12ClNS B1597678 N-Benzyl-N-phenyl-thiocarbamoyl chloride CAS No. 24053-61-0

N-Benzyl-N-phenyl-thiocarbamoyl chloride

Cat. No.: B1597678
CAS No.: 24053-61-0
M. Wt: 261.8 g/mol
InChI Key: DKINTRVAPMEUTA-UHFFFAOYSA-N
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Description

N-Benzyl-N-phenyl-thiocarbamoyl chloride is an organic compound with the molecular formula C14H12ClNS It is a thiocarbamoyl chloride derivative, characterized by the presence of both benzyl and phenyl groups attached to the thiocarbamoyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Benzyl-N-phenyl-thiocarbamoyl chloride can be synthesized through the reaction of N-benzyl-N-phenyl-thiourea with thionyl chloride. The reaction typically occurs under reflux conditions, where thionyl chloride acts as both the chlorinating agent and the solvent. The general reaction scheme is as follows:

N-benzyl-N-phenyl-thiourea+thionyl chlorideN-Benzyl-N-phenyl-thiocarbamoyl chloride+hydrogen chloride+sulfur dioxide\text{N-benzyl-N-phenyl-thiourea} + \text{thionyl chloride} \rightarrow \text{this compound} + \text{hydrogen chloride} + \text{sulfur dioxide} N-benzyl-N-phenyl-thiourea+thionyl chloride→N-Benzyl-N-phenyl-thiocarbamoyl chloride+hydrogen chloride+sulfur dioxide

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The product is typically purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions: N-Benzyl-N-phenyl-thiocarbamoyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding thiocarbamates, thiocarbamides, and other derivatives.

    Hydrolysis: In the presence of water or aqueous base, it can hydrolyze to form N-benzyl-N-phenyl-thiourea and hydrochloric acid.

    Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the thiocarbamoyl group can undergo transformations under appropriate conditions.

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, thiols

    Solvents: Organic solvents such as dichloromethane, toluene

    Catalysts: Acid or base catalysts depending on the reaction

Major Products:

    Thiocarbamates: Formed from the reaction with alcohols

    Thiocarbamides: Formed from the reaction with amines

Scientific Research Applications

N-Benzyl-N-phenyl-thiocarbamoyl chloride has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biological Studies: It can be used to modify biomolecules, aiding in the study of enzyme mechanisms and protein interactions.

    Material Science: It is employed in the preparation of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of N-Benzyl-N-phenyl-thiocarbamoyl chloride involves its reactivity with nucleophiles. The thiocarbamoyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of new chemical bonds. This reactivity is exploited in various synthetic applications to introduce thiocarbamoyl functionality into target molecules.

Comparison with Similar Compounds

    N-Benzyl-N-phenyl-thiourea: A precursor in the synthesis of N-Benzyl-N-phenyl-thiocarbamoyl chloride.

    N-Benzyl-N-phenyl-carbamoyl chloride: Similar structure but lacks the sulfur atom.

    N-Benzyl-N-phenyl-isothiocyanate: Contains an isothiocyanate group instead of the thiocarbamoyl chloride group.

Uniqueness: this compound is unique due to its specific reactivity profile, which allows for the introduction of thiocarbamoyl groups into various molecules. This makes it a valuable intermediate in organic synthesis, particularly in the preparation of thiocarbamates and thiocarbamides.

Properties

IUPAC Name

N-benzyl-N-phenylcarbamothioyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNS/c15-14(17)16(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1-10H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKINTRVAPMEUTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(C2=CC=CC=C2)C(=S)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40373467
Record name Benzyl(phenyl)carbamothioyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40373467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24053-61-0
Record name Benzyl(phenyl)carbamothioyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40373467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 24053-61-0
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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